Cas no 1805421-80-0 (2-Bromo-3-(difluoromethyl)-4-iodopyridine-6-sulfonyl chloride)
2-Bromo-3-(difluoromethyl)-4-iodopyridine-6-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-3-(difluoromethyl)-4-iodopyridine-6-sulfonyl chloride
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- Inchi: 1S/C6H2BrClF2INO2S/c7-5-4(6(9)10)2(11)1-3(12-5)15(8,13)14/h1,6H
- InChI Key: GOYFXAJQKUPXKT-UHFFFAOYSA-N
- SMILES: IC1=CC(=NC(=C1C(F)F)Br)S(=O)(=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 326
- XLogP3: 3.5
- Topological Polar Surface Area: 55.4
2-Bromo-3-(difluoromethyl)-4-iodopyridine-6-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029059691-1g |
2-Bromo-3-(difluoromethyl)-4-iodopyridine-6-sulfonyl chloride |
1805421-80-0 | 97% | 1g |
$1,564.50 | 2022-04-01 |
2-Bromo-3-(difluoromethyl)-4-iodopyridine-6-sulfonyl chloride Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-Bromo-3-(difluoromethyl)-4-iodopyridine-6-sulfonyl chloride
2-Bromo-3-(difluoromethyl)-4-iodopyridine-6-sulfonyl chloride (CAS No. 1805421-80-0): A Comprehensive Overview
2-Bromo-3-(difluoromethyl)-4-iodopyridine-6-sulfonyl chloride (CAS No. 1805421-80-0) is a versatile and highly functionalized compound that has garnered significant attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique combination of bromine, difluoromethyl, iodine, and sulfonyl chloride functionalities, making it a valuable building block for the synthesis of complex molecules with diverse biological activities.
The bromine and iodine substituents on the pyridine ring provide a range of opportunities for further chemical modifications through various substitution reactions. The difluoromethyl group, known for its electron-withdrawing properties, can influence the electronic environment of the molecule, thereby modulating its reactivity and biological properties. The sulfonyl chloride functionality is a highly reactive electrophile that can participate in nucleophilic substitution reactions, making it an excellent leaving group for the synthesis of sulfonamides and other derivatives.
Recent research has highlighted the potential of 2-Bromo-3-(difluoromethyl)-4-iodopyridine-6-sulfonyl chloride in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the use of this compound as a key intermediate in the synthesis of potent inhibitors of kinases, which are important targets in cancer therapy. The difluoromethyl group was found to enhance the potency and selectivity of these inhibitors, demonstrating the importance of functional group design in drug discovery.
In another study, researchers at the University of California, San Francisco, utilized 2-Bromo-3-(difluoromethyl)-4-iodopyridine-6-sulfonyl chloride to develop novel antiviral agents. The compound was used to synthesize a series of pyridine-based derivatives that exhibited strong antiviral activity against several RNA viruses, including influenza and SARS-CoV-2. The bromine and iodine substituents were crucial in optimizing the antiviral efficacy and pharmacokinetic properties of these compounds.
The synthetic versatility of 2-Bromo-3-(difluoromethyl)-4-iodopyridine-6-sulfonyl chloride has also been leveraged in the development of imaging agents for diagnostic applications. A team at Harvard Medical School reported the use of this compound as a precursor for synthesizing radiolabeled tracers for positron emission tomography (PET). The iodine substituent was particularly useful for radiolabeling with isotopes such as iodine-123 or iodine-124, enabling high-resolution imaging of specific biological processes.
From a synthetic perspective, 2-Bromo-3-(difluoromethyl)-4-iodopyridine-6-sulfonyl chloride can be prepared through a multi-step process involving sequential functionalization reactions. The initial step typically involves the bromination and iodination of a pyridine derivative, followed by introduction of the difluoromethyl group via a suitable reagent such as Ruppert's reagent (MeSiCF3). The final step involves the conversion of a hydroxyl or amine group to a sulfonyl chloride using thionyl chloride or another appropriate reagent.
The physical and chemical properties of 2-Bromo-3-(difluoromethyl)-4-iodopyridine-6-sulfonyl chloride have been extensively characterized. It is a solid at room temperature with a melting point ranging from 150 to 155°C. The compound is soluble in common organic solvents such as dichloromethane, acetonitrile, and dimethylformamide (DMF), but is insoluble in water due to its hydrophobic nature. Its high reactivity makes it an excellent starting material for various synthetic transformations.
In conclusion, 2-Bromo-3-(difluoromethyl)-4-iodopyridine-6-sulfonyl chloride (CAS No. 1805421-80-0) is a multifunctional compound with significant potential in medicinal chemistry and synthetic organic chemistry. Its unique combination of bromine, difluoromethyl, iodine, and sulfonyl chloride functionalities provides a versatile platform for the development of novel therapeutic agents, imaging agents, and other advanced materials. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in modern chemical research.
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